![molecular formula C22H50O3Si2 B14590081 Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-73-9](/img/structure/B14590081.png)
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C22H50O3Si2 . This compound is characterized by its unique structure, which includes ethyl, dihexyl, and triethoxysilyl groups. It is primarily used in various industrial and scientific applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane typically involves the reaction of dihexylsilane with triethoxysilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing.
Analyse Des Réactions Chimiques
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: It can also be reduced, although this is less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Biology: This compound can be used in the functionalization of biomolecules, enhancing their stability and reactivity.
Mécanisme D'action
The mechanism of action of Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane involves its ability to form stable silane bonds with various substrates. This is facilitated by the triethoxysilyl group, which can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds are crucial in applications such as coatings and adhesives, where they provide enhanced stability and resistance .
Comparaison Avec Des Composés Similaires
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane can be compared with other similar compounds such as:
1,2-Bis(triethoxysilyl)ethane: This compound is also used in the synthesis of mesoporous organosilica materials but differs in its structural configuration.
Triethoxysilane: While it shares the triethoxysilyl group, it lacks the ethyl and dihexyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of ethyl, dihexyl, and triethoxysilyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
61210-73-9 |
|---|---|
Formule moléculaire |
C22H50O3Si2 |
Poids moléculaire |
418.8 g/mol |
Nom IUPAC |
triethoxy-[2-[ethyl(dihexyl)silyl]ethyl]silane |
InChI |
InChI=1S/C22H50O3Si2/c1-7-13-15-17-19-26(12-6,20-18-16-14-8-2)21-22-27(23-9-3,24-10-4)25-11-5/h7-22H2,1-6H3 |
Clé InChI |
DVNHKVZYOFJBQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](CC)(CCCCCC)CC[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)
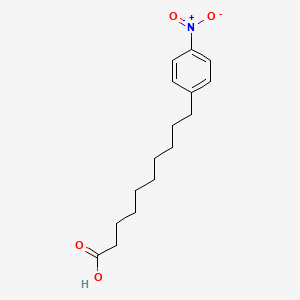


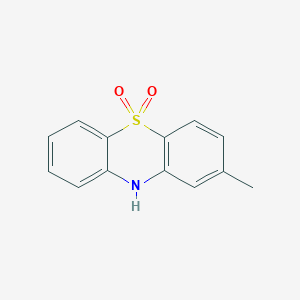
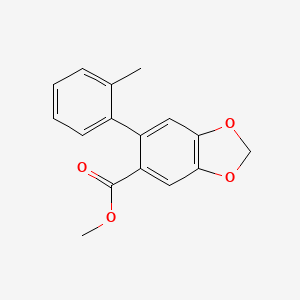
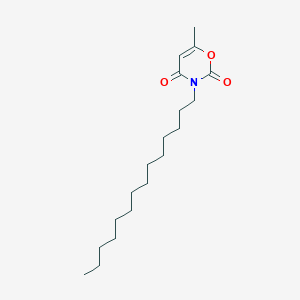
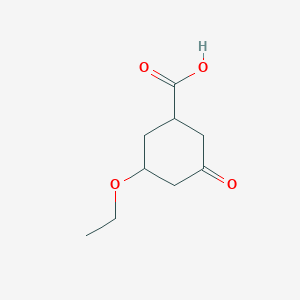
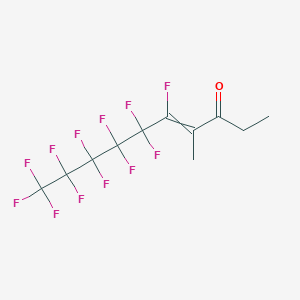
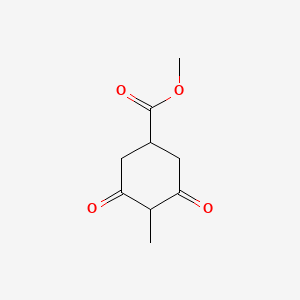
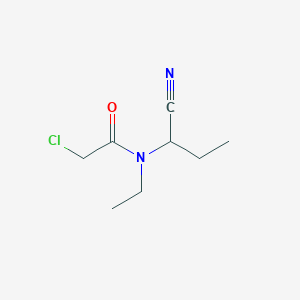
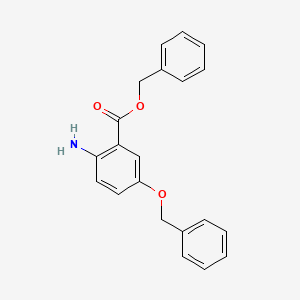
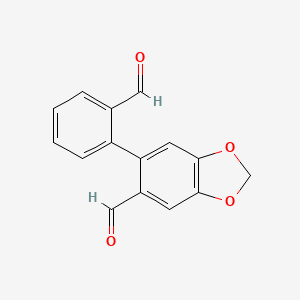
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
